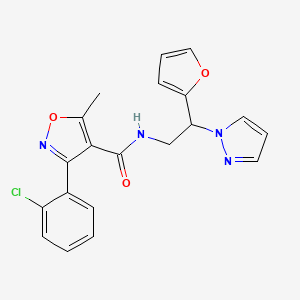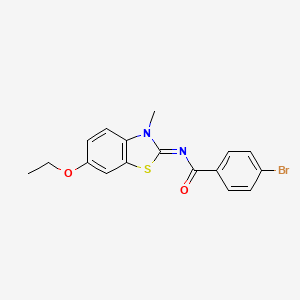![molecular formula C16H17N3O B2643709 N-([2,4'-bipyridin]-4-ylmethyl)-2-cyclopropylacetamide CAS No. 2034433-98-0](/img/structure/B2643709.png)
N-([2,4'-bipyridin]-4-ylmethyl)-2-cyclopropylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-([2,4’-bipyridin]-4-ylmethyl)-2-cyclopropylacetamide” is a complex organic compound. It contains a bipyridine moiety, which is a type of heterocyclic compound consisting of two pyridine rings . Bipyridines are known for their applications in supramolecular chemistry, including systems that exhibit controlled switching, rotational motion, and potential for data storage .
Synthesis Analysis
While specific synthesis methods for this compound are not available, bipyridinium compounds are typically synthesized using commercially or readily available starting compounds and their direct N-alkylation .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the bipyridine moiety and the cyclopropylacetamide group. Bipyridines can exist in different forms depending on the mutual orientation of the pyridine rings .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. Bipyridinium compounds are known for their electrochemical properties, which are often harnessed in their reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Bipyridinium compounds are known for their unique properties, including their electrochemical properties .
Wissenschaftliche Forschungsanwendungen
Biologically Active Molecules
Bipyridine derivatives are used as fundamental components in biologically active molecules . They can be used in the synthesis of various pharmaceuticals and other biologically active compounds.
Ligands in Transition-Metal Catalysis
Bipyridine derivatives serve as ligands in transition-metal catalysis . They can strongly coordinate with metal centers, which is a crucial property in many catalytic processes.
Photosensitizers
Bipyridine derivatives are used as photosensitizers . They can absorb light and transfer the energy to other molecules, which is useful in various photochemical processes.
Viologens
Bipyridine derivatives are used in the synthesis of viologens . Viologens are a type of organic compound that can undergo reversible redox reactions, making them useful in electrochromic devices and other applications.
Supramolecular Structures
Bipyridine derivatives are used in the construction of supramolecular structures . These structures have potential applications in nanotechnology and materials science.
Synthesis of Conjugated Oligomers
The cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis (2,4-dinitrophenyl)-4,4’-bipyridinium (Zincke) salts has been harnessed to produce a series of conjugated oligomers containing up to twelve aromatic/heterocyclic residues . These oligomers exhibit discrete, multiple redox processes accompanied by dramatic changes in electronic absorption spectra.
Metal-Organic Frameworks (MOFs)
A novel pyridine-containing metal-organic framework (MOF) was directly carbonized at different temperatures to produce nitrogen-doped porous carbons (NPCs) . This process could potentially be applied to the compound .
Electrochemical Devices
The reversible one- and two-electron reductions of 4,4’-bipyridinium derivatives are accompanied by a dramatic change in the UV-vis absorption spectra of the materials, an effect which has been widely studied in the context of electrochromic devices .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-cyclopropyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c20-16(10-12-1-2-12)19-11-13-3-8-18-15(9-13)14-4-6-17-7-5-14/h3-9,12H,1-2,10-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIOBZNDYOIXQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(ethylthio)-3-(4-methoxyphenyl)-N-(o-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2643629.png)
![(3Z)-1-phenyl-3-({[3-(trifluoromethyl)phenyl]methoxy}imino)-2,3-dihydro-1H-indol-2-one](/img/structure/B2643630.png)
![4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzamide](/img/structure/B2643632.png)

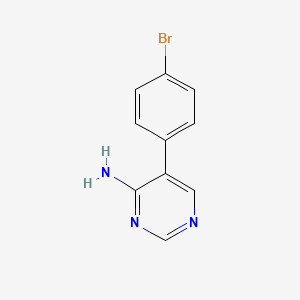

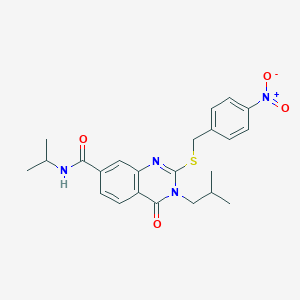
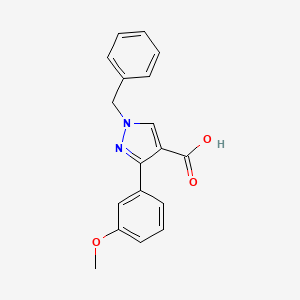

![8-(2-((2,3-dimethylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2643641.png)
![3-chloro-N~2~-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,2-benzenediamine](/img/structure/B2643642.png)
![Methyl 7-boc-4,7-Diazabicyclo[4,3,0]nonane-1-carboxylate](/img/structure/B2643643.png)
